

Aclonifen chemical structure and properties

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Aclonifen: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the diphenyl ether herbicide, **Aclonifen**. The information is curated for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity and Structure

Aclonifen, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, is a selective, preemergence herbicide used to control a variety of grass and broad-leaved weeds in several crops.[1][2][3][4] Its chemical structure is characterized by a diphenyl ether linkage with nitro, chloro, and amine functional groups on one of the phenyl rings.

Chemical Structure Diagram

Caption: Chemical structure of **Aclonifen**.

Physicochemical Properties

The physicochemical properties of **Aclonifen** are summarized in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as its toxicological profile.



Property	Value	Reference	
IUPAC Name	2-chloro-6-nitro-3- phenoxyaniline	[1][3][4][5][6]	
CAS Number	74070-46-5	[1][4][5][7][8]	
Molecular Formula	C12H9ClN2O3	[4][5][7][8][9]	
Molecular Weight	264.66 g/mol	[5][7][8][9]	
SMILES String	Nc1c(Cl)c(Oc2cccc2)ccc1 INVALID-LINK[O-]	[1]	
Melting Point	81.2 °C	[1]	
Water Solubility	1.4 mg/L (at 20 °C)	[1][2]	
Octanol-Water Partition Coefficient (log P)	4.37	[1][2]	
Vapor Pressure	2.7 x 10 ⁻⁴ mPa (at 20 °C)		
Dissociation Constant (pKa)	-3.15 (very strong acid)	[1][2]	
Density	1.46 g/cm ³	[1]	

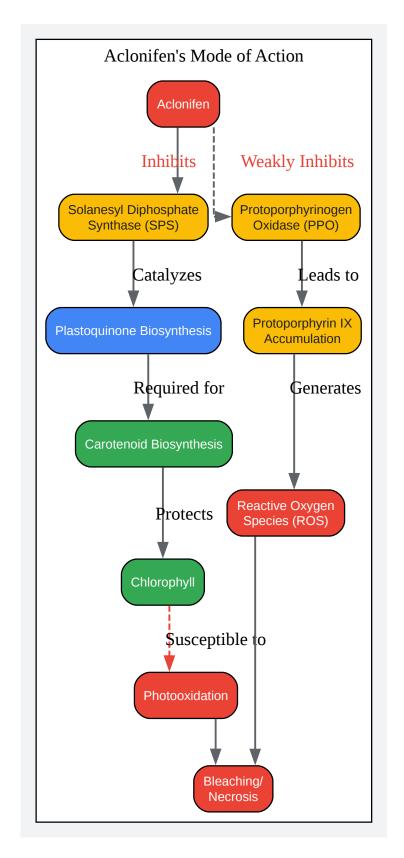
Mode of Action and Signaling Pathway

Aclonifen's mode of action is multifaceted and distinct from typical diphenyl ether herbicides. [1][10] Initially, it was believed to inhibit protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis.[1][2][6][11] However, more recent research has identified its primary target as solanesyl diphosphate synthase (SPS).[1][12]

SPS is a key enzyme in the biosynthesis of plastoquinone and ubiquinone.[13][14] Inhibition of SPS disrupts the electron transport chain in photosynthesis, leading to the characteristic bleaching of plant tissues.[1][12] This bleaching effect is a result of the inhibition of carotenoid biosynthesis, which in turn leaves chlorophyll unprotected from photooxidation.[15][16] While **Aclonifen** does exhibit some inhibitory effects on PPO, its primary and novel mode of action is through the inhibition of SPS.[1][10][12]



Signaling Pathway Diagram



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Caption: Aclonifen's primary mode of action via inhibition of SPS.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties and for the analysis of **Aclonifen** residues are provided below. These protocols are based on internationally recognized guidelines and published analytical methods.

Determination of Melting Point (Capillary Method)

This protocol is based on the Thiele tube method, a standard procedure for determining the melting point of organic compounds.

- Sample Preparation: A small amount of dry, finely powdered Aclonifen is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a suitable heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
- Observation: The temperature is monitored closely. The temperature at which the first drop
 of liquid appears is recorded as the beginning of the melting range. The temperature at
 which the last solid particle melts is recorded as the end of the melting range.
- Heating Rate: For an accurate determination, the heating rate should be slow, approximately
 1-2 °C per minute, especially near the expected melting point.

Determination of Water Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.

 Preparation of Saturated Solution: An excess amount of Aclonifen is added to a known volume of distilled water in a flask.



- Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, the mixture is allowed to stand to separate the
 undissolved solid. The aqueous phase is then carefully separated from the solid, for
 example, by centrifugation and decantation or by filtration through a filter that does not
 adsorb the test substance.
- Analysis: The concentration of Aclonifen in the clear aqueous solution is determined using a
 suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The water solubility is expressed as the mass of Aclonifen per unit volume of water (e.g., mg/L).

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

This protocol is based on the OECD Guideline 107 for the testing of chemicals.

- Solvent Saturation: 1-Octanol is saturated with water, and water is saturated with 1-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
- Partitioning: A known amount of Aclonifen is dissolved in the saturated 1-octanol. A known volume of this solution is then mixed with a known volume of the saturated water in a separatory funnel.
- Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of
 Aclonifen between the two phases. The mixture is then allowed to stand until the two
 phases have completely separated.
- Phase Separation and Analysis: The two phases are carefully separated. The concentration
 of Aclonifen in both the 1-octanol and the water phase is determined using a suitable
 analytical method (e.g., HPLC-UV, GC-MS).
- Calculation: The octanol-water partition coefficient (P_ow) is calculated as the ratio of the concentration of Aclonifen in the 1-octanol phase to its concentration in the water phase.



The result is typically expressed as its base-10 logarithm (log P).

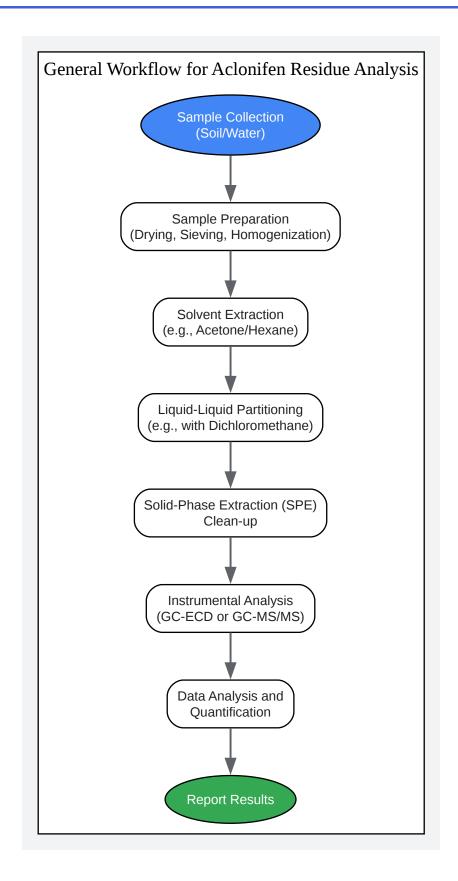
Aclonifen Residue Analysis in Soil

This protocol is a generalized procedure based on published methods for pesticide residue analysis in soil.

- Sample Collection and Preparation: A representative soil sample is collected, air-dried, and sieved to remove large debris.
- Extraction: A known weight of the soil sample is extracted with an organic solvent, typically acetone or a mixture of acetone and hexane.[2] The extraction is usually performed by shaking or sonication.
- Partitioning and Clean-up: The extract is partitioned with a non-polar solvent like dichloromethane.[2] Further clean-up is often necessary to remove co-extractives that may interfere with the analysis. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.
- Analysis: The final extract is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS/MS).[2] The use of GC-MS/MS provides higher selectivity and confirmation of the analyte's identity.
- Quantification: Quantification is performed by comparing the peak area of Aclonifen in the sample to that of a known standard.

Experimental Workflow Diagram





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Caption: A generalized experimental workflow for **Aclonifen** residue analysis.



Toxicological and Environmental Fate Summary Toxicological Profile

- Acute Toxicity: Aclonifen exhibits low acute oral, dermal, and inhalation toxicity.[17]
- Skin and Eye Irritation: It is not an eye or skin irritant.[17]
- Skin Sensitization: **Aclonifen** has the potential to be a skin sensitizer.[17]
- Carcinogenicity: It is suspected of causing cancer.[1]
- Target Organs: The liver and kidneys have been identified as target organs in repeat-dose toxicity studies.[17]
- Metabolism and Excretion: Aclonifen is rapidly metabolized and almost completely excreted within 72 hours, primarily through urine and feces.[17]

Environmental Fate

- Persistence in Soil: Aclonifen is moderately persistent in soil.[18] The degradation half-life (DT₅₀) in field conditions is reported to be around 80.4 days, but can be as high as 196.8 days under certain conditions.[18][19] Degradation is primarily mediated by microorganisms.
 [19]
- Mobility in Soil: Due to its low water solubility and high log P, Aclonifen is not expected to be highly mobile in soil and is unlikely to leach into groundwater.[20]
- Persistence in Aquatic Systems: **Aclonifen** is stable to hydrolysis in aqueous environments at pH 5-9.[2][18] Its photolytic half-life in water is long (197 days).[18] However, it degrades more rapidly in water-sediment systems, with a DT₅₀ of approximately 14.5 days.[18]
- Aquatic Toxicity: Aclonifen is very toxic to most aquatic organisms, particularly aquatic plants.[2][18]

This technical guide provides a foundational understanding of **Aclonifen** for scientific and research purposes. For regulatory and safety information, please refer to the appropriate regulatory agencies.



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